molecular formula C20H19N3O4 B1663261 Indirubin E804

Indirubin E804

Cat. No.: B1663261
M. Wt: 365.4 g/mol
InChI Key: TWOSIFOFWWXXIG-PTGBLXJZSA-N
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Description

Indirubin derivative E804, also known as indirubin-3′-oxime 2,3-dihydroxypropyl ether, is a synthetic compound derived from indirubin. Indirubin is a naturally occurring compound found in the indigo plant and has been traditionally used in Chinese medicine. E804 has garnered significant attention due to its potent biological activities, particularly its anticancer properties. It is known to inhibit cyclin-dependent kinases and signal transducer and activator of transcription proteins, making it a promising candidate for cancer therapy .

Mechanism of Action

Target of Action

Indirubin E804 has been found to interact with several molecular targets within cells. It is a potent inhibitor of Cyclin-Dependent Kinases (CDKs) , Glycogen Synthase Kinase-3β (GSK3β) , and Insulin-like Growth Factor 1 Receptor (IGF1R) . It also blocks Signal Transducer and Activator of Transcription-3 (STAT3) signaling . These targets play crucial roles in cell proliferation, apoptosis, and inflammation .

Mode of Action

This compound acts as an ATP-competitive inhibitor of CDKs and GSK3β, achieving IC50 values down to the low nanomolar range . It blocks STAT3 signaling in human breast and prostate cancer cells and inhibits Src kinase activity . It also inhibits IGF1R with an IC50 of 0.65 μM .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits angiogenesis by decreasing the phosphorylation of VEGF receptor (VEGFR)-2, AKT, and extracellular signal-regulated kinase in VEGF-treated HUVECs . It also modulates immune response with activation of the pro-inflammatory effects in lipopolysaccharide (LPS)-treated macrophages .

Pharmacokinetics

This compound is poorly soluble in water, which limits its bioavailability . The development of self-emulsifying drug delivery systems (sedds) has been shown to increase the bioavailability of this compound .

Result of Action

This compound significantly decreases proliferation, migration, and tube formation of vascular endothelial growth factor (VEGF)-treated HUVECs . It also inhibits angiogenesis and tumor growth in vivo . Immunohistochemistry reveals a decreased CD31 microvessel density index and Ki-67 proliferative index, but an increased apoptosis index in E804-treated tumors .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the bioavailability of E804 can be enhanced by formulating it in different self-emulsifying drug delivery systems

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of indirubin derivative E804 involves several steps. The starting material, indirubin, undergoes oximation to form indirubin-3′-oxime. This intermediate is then reacted with 2,3-dihydroxypropyl ether under specific conditions to yield E804. The reaction typically requires a solvent such as ethanol and a catalyst like 1,1,3,3-tetramethylguanidine .

Industrial Production Methods: Industrial production of E804 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Indirubin derivative E804 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of functionalized compounds .

Scientific Research Applications

Indirubin derivative E804 has a wide range of scientific research applications:

Comparison with Similar Compounds

    Indirubin-3′-oxime: Another derivative of indirubin with similar anticancer properties.

    Indirubin-3-acetoxime: Known for its ability to inhibit CDKs and induce apoptosis in cancer cells.

    Indirubin-5-sulfonate: Exhibits anti-inflammatory and anticancer activities.

Uniqueness of E804: Indirubin derivative E804 stands out due to its potent inhibition of multiple molecular targets, including CDKs, STAT proteins, and IGF1R. This multi-targeted approach enhances its efficacy as an anticancer agent and makes it a valuable compound for further research and development .

Properties

IUPAC Name

4-[(E)-[2-(2-hydroxy-1H-indol-3-yl)indol-3-ylidene]amino]oxybutane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4/c24-11-12(25)9-10-27-23-18-14-6-2-4-8-16(14)21-19(18)17-13-5-1-3-7-15(13)22-20(17)26/h1-8,12,22,24-26H,9-11H2/b23-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWOSIFOFWWXXIG-PTGBLXJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=NOCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(N2)O)C\3=NC4=CC=CC=C4/C3=N\OCCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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